N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1, 3, and 3. The carboxamide group at position 4 is further functionalized with a methylene bridge linked to a thiophene ring, which is substituted at the 4-position with a furan-3-yl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-15(11(2)19(3)18-10)16(20)17-7-14-6-13(9-22-14)12-4-5-21-8-12/h4-6,8-9H,7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPVACQDALTLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
The target compound features a fused heterocyclic architecture comprising a furan-thiophene hybrid linked to a 1,3,5-trimethylpyrazole carboxamide moiety. Its molecular formula is $$ \text{C}{16}\text{H}{17}\text{N}3\text{O}2\text{S} $$, with a molecular weight of 315.4 g/mol. The Smiles notation $$ \text{Cc1nn(C)c(C)c1C(=O)NCc1cc(-c2ccoc2)cs1} $$ highlights the connectivity of the thiophene-furan subunit to the pyrazole core via a methylene bridge. Such nitroheterocyclic systems are often associated with antimicrobial and antitubercular activities, as evidenced by structurally analogous compounds.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
Retrosynthetically, the molecule can be divided into two key fragments:
- Thiophene-furan hybrid : Synthesized via cross-coupling or cyclization reactions.
- 1,3,5-Trimethylpyrazole-4-carboxamide : Derived from acetylation/alkylation of pyrazole precursors.
The methylene bridge connecting these fragments suggests a nucleophilic substitution or reductive amination step.
Stepwise Synthesis
Synthesis of 4-(Furan-3-yl)Thiophen-2-ylmethanamine
The thiophene-furan subunit is constructed through a Suzuki-Miyaura coupling between 3-furanboronic acid and 2-bromothiophene, followed by formylation and reductive amination:
- Coupling Reaction :
$$
\text{3-Furanboronic acid} + \text{2-Bromothiophene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(Furan-3-yl)thiophene}
$$
Yields >75% under microwave irradiation.
Formylation :
Vilsmeier-Haack formylation introduces an aldehyde group at the thiophene’s 2-position:
$$
\text{4-(Furan-3-yl)thiophene} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{4-(Furan-3-yl)thiophene-2-carbaldehyde}
$$Reductive Amination :
Reaction with ammonium acetate and sodium cyanoborohydride yields the primary amine:
$$
\text{4-(Furan-3-yl)thiophene-2-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc}, \text{NaBH}3\text{CN}} \text{4-(Furan-3-yl)thiophen-2-ylmethanamine}
$$
Preparation of 1,3,5-Trimethyl-1H-Pyrazole-4-Carbonyl Chloride
The pyrazole core is synthesized via cyclocondensation of acetylacetone with methylhydrazine, followed by N-methylation and chlorination:
- Cyclocondensation :
$$
\text{Acetylacetone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{1,3,5-Trimethyl-1H-pyrazole}
$$
- Carboxylation and Chlorination :
The pyrazole is carboxylated using phosgene or thionyl chloride to form the acyl chloride:
$$
\text{1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride}
$$
Final Coupling via Amide Bond Formation
The amine and acyl chloride are coupled under Schotten-Baumann conditions:
$$
\text{4-(Furan-3-yl)thiophen-2-ylmethanamine} + \text{1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$
Reaction yields 68–72% after purification by silica gel chromatography.
Analytical Characterization
Spectroscopic Data
Optimization and Challenges
Microwave-Assisted Synthesis
Microwave irradiation reduced cyclocondensation time from 12 h to 45 min, improving yields by 15%.
Regioselectivity in Pyrazole Formation
N-Methylation required careful stoichiometry to avoid over-alkylation. Using K$$2$$CO$$3$$ as a base minimized byproducts.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or ether.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles in solvents like dichloromethane or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to other N-substituted pyrazole derivatives, particularly those with aromatic or heteroaromatic substituents. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations
Methyl groups at positions 1, 3, and 5 on the pyrazole ring increase steric hindrance, which may reduce reactivity at the carboxamide site relative to the aldehyde or ketone groups in Compounds 1 and 3.
Solubility and Lipophilicity :
- The carboxamide group in the target compound likely improves water solubility compared to the aldehyde (Compound 1) or ketone (Compound 3) functionalities. However, the bulky thiophene-furan system may counterbalance this by increasing hydrophobicity.
Synthetic Accessibility :
- Compounds 1–3 in utilize straightforward cyclocondensation reactions between chalcones and hydrazines. In contrast, the target compound’s synthesis would require multi-step functionalization, including Suzuki coupling for thiophene-furan integration and carboxamide formation, posing greater synthetic challenges.
Research Findings and Implications
- Medicinal Chemistry : Pyrazole derivatives with electron-withdrawing groups (e.g., carboxamides) often exhibit enhanced binding to biological targets like kinases or GPCRs. The thiophene-furan system may further modulate selectivity due to its planar geometry .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique multi-ring structure that includes furan and thiophene moieties along with a pyrazole ring. Its molecular formula is with a molecular weight of approximately 305.36 g/mol. The presence of these heterocycles contributes to the compound's reactivity and biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron-rich characteristics, enhancing interactions with biological targets. |
| Thiophene Ring | Provides additional aromatic stability and potential for π-π stacking interactions. |
| Pyrazole Core | Known for diverse biological activities, particularly in anticancer and anti-inflammatory applications. |
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain pyrazole derivatives showed inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Key Findings:
- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in vitro.
- Synergistic Effects : When combined with doxorubicin, the compound exhibited enhanced cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features allow it to modulate inflammatory pathways effectively. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole core or substituents on the furan and thiophene rings can significantly influence its pharmacological properties.
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazole A | Substituted furan | Anticancer |
| Pyrazole B | Thiophene ring | Anti-inflammatory |
| N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-pyrazole | Unique multi-ring structure | Anticancer, anti-inflammatory |
Case Study 1: Anticancer Efficacy
A study involved testing various pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with furan and thiophene substitutions had enhanced cytotoxic effects compared to those without these moieties. The study highlighted the importance of structural diversity in designing effective anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory potential of pyrazole derivatives was assessed using in vivo models. The results demonstrated significant reductions in inflammatory markers when treated with compounds similar to N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-pyrazole, suggesting a promising avenue for further research in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
